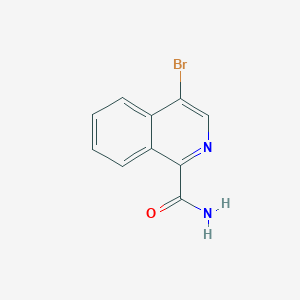

4-Bromoisoquinoline-1-carboxamide

Description

Contextualization within the Isoquinoline (B145761) Chemical Class

The foundational structure of 4-Bromoisoquinoline-1-carboxamide is the isoquinoline scaffold, a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. chemicalbook.com This core is a cornerstone in the architecture of a vast number of biologically active compounds.

The isoquinoline framework is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a recurring molecular structure in a variety of potent therapeutic agents. researchgate.netgoogle.com Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anesthetic properties. acs.orgsigmaaldrich.com This widespread bioactivity is attributed to the scaffold's ability to interact with diverse biological targets. At least 38 drugs containing the isoquinoline core are currently in clinical use or undergoing clinical trials for a range of diseases, underscoring its pivotal role in drug discovery. researchgate.net

Beyond their medicinal applications, substituted isoquinolines are valuable in organic synthesis and material science. patsnap.com The ability to introduce various functional groups onto the isoquinoline ring system allows for the fine-tuning of the molecule's electronic and steric properties. patsnap.com This versatility makes them useful as intermediates in the synthesis of complex molecules, including agrochemicals like pesticides and fungicides. acs.orgepa.gov In material science, isoquinoline derivatives are being explored for their potential in developing functional materials with specific optical and electronic properties, such as those used in organic light-emitting diodes (OLEDs). patsnap.com

Overview of Isoquinoline-1-carboxamide (B73039) Derivatives

The presence of a carboxamide group (-CONH2) at the C-1 position of the isoquinoline ring is of particular interest. The carboxamide functional group is a common feature in many pharmaceuticals due to its ability to form hydrogen bonds and its bioisosteric potential. sigmaaldrich.com In the context of isoquinolines, the C-1 position is a key site for substitution, and derivatives with functionalities at this position have been investigated for various therapeutic activities. For instance, isoquinoline-1-carboxamide derivatives have been synthesized and evaluated for their anti-inflammatory and neuroprotective effects. nih.gov Furthermore, this structural motif is found in compounds designed as inhibitors of poly(ADP-ribose) polymerase (PARP), a class of enzymes involved in DNA repair and a target for cancer therapy. ambeed.comnih.gov

The introduction of a halogen atom, such as bromine, onto the isoquinoline scaffold can significantly influence its chemical reactivity and biological activity. Bromination, in particular, provides a reactive handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of a diverse range of derivatives. researchgate.net The position of the bromine atom is critical. In the case of this compound, the bromine at the C-4 position can alter the electron distribution of the aromatic system and provide a site for further functionalization. Research on related compounds, such as 4-bromoisoquinolines and 4-bromoisoquinolones, highlights the utility of this substitution pattern in creating novel chemical entities. googleapis.com For example, a palladium-catalyzed synthesis of 4-bromoisoquinolines has been developed, demonstrating the feasibility of accessing this type of substituted scaffold. researchgate.net

Research Trajectory and Future Prospects for this compound

While direct and extensive research on this compound is still emerging, the existing body of knowledge on related compounds provides a strong foundation for future investigations. The combination of the privileged isoquinoline scaffold, the functionally significant C-1 carboxamide group, and the synthetically versatile C-4 bromine atom positions this compound as a promising candidate for further research.

Future studies are likely to focus on several key areas:

Synthesis and Optimization: Developing efficient and scalable synthetic routes to this compound and its derivatives will be crucial for enabling further research. A patent for the preparation of related 4-bromoisoquinolone derivatives suggests potential synthetic strategies. google.com

Biological Evaluation: Given the established biological activities of isoquinolines and isoquinoline-1-carboxamides, a thorough investigation into the pharmacological properties of this compound is warranted. A key area of interest could be its potential as a PARP inhibitor, building on the research into other isoquinoline-based PARP inhibitors. ambeed.comnih.gov

Material Science Applications: The electronic properties conferred by the brominated isoquinoline core could be explored for applications in materials science, potentially in the development of novel organic semiconductors or luminescent materials.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H7BrN2O |

|---|---|

Molecular Weight |

251.08 g/mol |

IUPAC Name |

4-bromoisoquinoline-1-carboxamide |

InChI |

InChI=1S/C10H7BrN2O/c11-8-5-13-9(10(12)14)7-4-2-1-3-6(7)8/h1-5H,(H2,12,14) |

InChI Key |

IRGPTLJPQGLHPS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN=C2C(=O)N)Br |

Origin of Product |

United States |

Mechanistic Investigations and Reaction Pathway Elucidation

Elucidation of Palladium-Catalyzed Aminocarbonylation Mechanisms

The conversion of 4-bromoisoquinoline (B23445) to 4-Bromoisoquinoline-1-carboxamide is a key transformation, typically achieved through palladium-catalyzed aminocarbonylation. This reaction introduces a carboxamide group at the C-1 position and is a powerful tool for the late-stage functionalization of heterocyclic systems. The generally accepted mechanism for this process, as applied to a 4-bromoisoquinoline substrate, proceeds through a well-defined catalytic cycle.

The catalytic cycle is initiated by the oxidative addition of the 4-bromoisoquinoline to a low-valent palladium(0) species, typically generated in situ from a palladium(II) precatalyst. This step involves the cleavage of the C-Br bond and forms a square planar arylpalladium(II) complex. Subsequently, carbon monoxide (CO) insertion occurs, where a molecule of CO coordinates to the palladium center and then inserts into the palladium-carbon bond to form an aroylpalladium(II) intermediate. The final steps involve the amine. Nucleophilic attack by an amine on the electrophilic acyl carbon of the aroylpalladium(II) complex leads to a new intermediate. This is often followed by deprotonation and subsequent reductive elimination , which forms the final C-N bond of the amide product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.

Kinetic and mechanistic studies on analogous aryl halides have provided significant insights. For instance, investigations into the aminocarbonylation of aryl chlorides have shown that the oxidative addition of the haloarene to a three-coordinate Pd(0) species bearing a phosphine ligand and a CO ligand can be the rate-limiting step researchgate.net. The formation of the final amide product from the aroylpalladium(II) complex and an amine proceeds through a pathway involving ligand exchange, deprotonation of the coordinated amine to form an amido complex, and the final C-N bond-forming reductive elimination researchgate.net.

Table 1: Key Steps in Palladium-Catalyzed Aminocarbonylation

| Step | Description | Intermediate Species |

| Oxidative Addition | The Pd(0) catalyst inserts into the C-Br bond of 4-bromoisoquinoline. | Arylpalladium(II) Halide Complex |

| CO Insertion | A molecule of carbon monoxide inserts into the Aryl-Pd bond. | Aroylpalladium(II) Halide Complex |

| Nucleophilic Attack | An amine molecule attacks the electrophilic acyl carbon. | Aroylpalladium(II) Amine Complex |

| Reductive Elimination | The C-N bond is formed, releasing the amide product and regenerating the Pd(0) catalyst. | Pd(0) Catalyst |

Mechanistic Pathways of Palladium-Catalyzed Electrocyclic Reactions

Electrocyclic reactions are a specific class of pericyclic reactions characterized by the concerted formation or breaking of a sigma bond within a conjugated π-system to form a cyclic product. While palladium catalysis is a cornerstone for constructing and functionalizing N-heterocycles, its application in facilitating true electrocyclic reactions involving the isoquinoline (B145761) core is not extensively documented in the literature.

Instead, palladium-catalyzed reactions that result in cyclization to form or modify the isoquinoline scaffold typically proceed through alternative, non-concerted mechanistic pathways. These often involve a sequence of elementary organometallic steps such as C-H activation, carbopalladation, migratory insertion, and reductive elimination. For example, the synthesis of isoquinolinones has been achieved via palladium-catalyzed C–H activation/annulation of N-methoxy benzamides with allenes. The proposed mechanism involves the formation of a five-membered cyclopalladated intermediate, followed by coordination and insertion of the allene, and subsequent reductive elimination to yield the product. This pathway, while resulting in a cyclic product, is mechanistically distinct from a formal electrocyclic reaction. Similarly, other palladium-catalyzed cyclizations leading to isoquinoline derivatives, such as those starting from 2-alkynylarylaldimines, proceed via nucleophilic attack of the nitrogen on a palladium-activated alkyne, a process also distinct from a pericyclic mechanism.

Understanding of Electrophilic Aromatic Substitution in Bromination Reactions

The introduction of a bromine atom at the C-4 position of the isoquinoline ring is a critical step in synthesizing the target compound's precursor. Electrophilic aromatic substitution (EAS) is a fundamental mechanism for the functionalization of aromatic rings. In the case of isoquinoline, the outcome of EAS reactions is heavily influenced by the reaction conditions, particularly the acidity.

Under strongly acidic conditions, the nitrogen atom of the isoquinoline ring is protonated, forming an isoquinolinium ion. This protonation strongly deactivates the pyridine (B92270) ring towards electrophilic attack. Consequently, substitution occurs on the less deactivated benzene (B151609) ring, typically at the C-5 and C-8 positions.

However, the selective bromination at the C-4 position proceeds through a different mechanistic pathway, likely an addition-elimination mechanism rather than a direct SEAr reaction on the pyridine ring. This pathway is thought to be analogous to a mechanism proposed for the C-4 alkylation of isoquinolines. The reaction is initiated by the attack of the electrophile (e.g., Br₂) on the nitrogen, or by a 1,2-addition across the C1=N2 bond. This disrupts the aromaticity of the pyridine ring and forms a 1,2-dihydroisoquinoline intermediate. This intermediate can then undergo elimination of HBr to restore aromaticity and yield the 4-bromo-substituted product. This pathway circumvents the high deactivation of the protonated pyridine ring towards direct electrophilic attack and explains the observed regioselectivity for the C-4 position under specific bromination conditions.

Role of Catalysts, Ligands, and Additives in Regioselectivity and Yield

Catalysts: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) can affect the rate of formation of the active Pd(0) catalyst. Palladacycle precatalysts have been shown to generate highly active catalysts at lower temperatures, enabling reactions of sensitive substrates that may not be tolerated under harsher conditions.

Ligands: Phosphine ligands are crucial for stabilizing the palladium center, modulating its reactivity, and influencing the rates of key catalytic steps.

Steric and Electronic Properties: The steric bulk and electron-donating ability of the ligand influence both catalyst stability and activity. Bulky, electron-rich phosphines can enhance the rate of oxidative addition while stabilizing the catalytic species. However, excessive steric hindrance can also inhibit substrate or reagent coordination. The optimal ligand is often a balance of these properties, tailored to the specific substrate and reaction.

Additives: Bases, salts, and other additives play critical roles in the catalytic cycle.

Bases: In aminocarbonylation, a base is required to neutralize the hydrogen halide (HBr) generated during the reaction. The choice of base (e.g., organic amines like DBU or inorganic bases like K₂CO₃) can impact the reaction rate and prevent catalyst deactivation.

Salts/Other Additives: Additives like carboxylates can influence the efficiency of C-N bond formation. The nature of the carboxylate ligand or additive can affect the acidity and steric environment of the catalytic complex, thereby impacting yield and selectivity.

Table 2: Influence of Reaction Components on Palladium-Catalyzed Aminocarbonylation

| Component | Role | Examples | Effect on Reaction |

| Palladium Precatalyst | Source of the active Pd(0) catalyst. | Pd(OAc)₂, Pd₂(dba)₃, Palladacycles | Affects catalyst activation rate and reaction temperature. |

| Ligand | Stabilizes Pd center, modulates electronic and steric properties. | XantPhos, dppf | Influences rates of oxidative addition and reductive elimination; controls selectivity. |

| Base | Neutralizes acid byproduct. | DBU, K₂CO₃, Et₃N | Prevents catalyst inhibition/deactivation by acid. |

| CO Source | Provides the carbonyl group for the carboxamide. | CO gas, CO-releasing molecules (e.g., COgen) | Affects reaction setup and safety considerations. |

Proposed Mechanisms for C-4 Functionalization of Isoquinolines

Direct functionalization at the C-4 position of the isoquinoline nucleus is challenging due to the electronic properties of the heterocycle. However, innovative strategies have been developed that avoid harsh conditions or pre-functionalization steps. One of the most effective methods involves a temporary dearomatization of the pyridine ring.

A proposed mechanism for the metal-free, acid-catalyzed C-4 alkylation of isoquinolines provides a clear example of this strategy. This pathway is believed to be related to the mechanism of C-4 bromination.

Reversible Dearomatization: The reaction is initiated by the reversible addition of a nucleophile (e.g., benzoic acid) to the C-1 position of the isoquinoline. This addition breaks the aromaticity of the pyridine ring and forms a reactive 1,2-dihydroisoquinoline intermediate.

Nucleophilic Attack: This 1,2-dihydroisoquinoline intermediate behaves as an enamine. The C-4 position of this intermediate is now nucleophilic and can attack a suitable electrophile (e.g., a vinyl ketone).

Rearomatization: Following the C-C bond formation at the C-4 position, the intermediate undergoes elimination of the nucleophile that was initially added (e.g., benzoic acid) to restore the aromatic isoquinoline ring system, now functionalized at the C-4 position.

This strategy is powerful because it transiently activates the C-4 position for functionalization without the need for a transition metal catalyst or a pre-installed activating or directing group on the nitrogen atom acs.org. Control experiments have shown that blocking the C-1 position with a substituent prevents the C-4 functionalization, supporting the proposed mechanism that proceeds via initial attack at C-1 acs.org.

Structure Activity Relationship Sar Studies of 4 Bromoisoquinoline 1 Carboxamide and Its Analogs

Influence of the Bromine Atom at the C-4 Position on Biological Activity

The presence and position of a halogen atom on a heterocyclic ring can profoundly impact a molecule's physicochemical properties and, consequently, its biological activity. In the case of 4-bromoisoquinoline-1-carboxamide, the bromine atom at the C-4 position is a key determinant of its biological profile.

The introduction of a bromine atom at the C-4 position of the isoquinoline (B145761) ring has been shown to be a critical modification in the development of certain biologically active compounds. For instance, 4-bromoisoquinoline (B23445) is a key intermediate in the synthesis of various compounds with potential therapeutic applications. nih.gov Studies on C4-substituted isoquinolines have explored their cytotoxic effects, indicating that modifications at this position are pivotal for their anticancer activity. nih.gov The bromine atom, being an electron-withdrawing group, can alter the electron distribution within the isoquinoline ring system, thereby influencing its interaction with biological targets. nih.gov

Research on related isoquinoline derivatives has further highlighted the importance of substitution at the C-4 position. For example, the synthesis of 4-aminoisoquinoline-1-carboxaldehyde thiosemicarbazone, derived from 4-bromo-1-methylisoquinoline, resulted in a compound with significant antineoplastic activity. nih.gov This underscores the strategic importance of the C-4 position as a handle for introducing functionalities that can enhance biological efficacy.

| Compound/Analog | Substitution at C-4 | Observed Biological Activity | Reference |

| 4-Bromoisoquinoline | Bromo | Intermediate for synthesis of cytotoxic agents | nih.gov |

| 4-Amino-isoquinoline-1-carboxaldehyde thiosemicarbazone | Amino (derived from Bromo) | Potent antineoplastic activity | nih.gov |

| 4-(Methylamino)isoquinoline-1-carboxaldehyde thiosemicarbazone | Methylamino (derived from Bromo) | Potent antineoplastic activity | nih.gov |

Impact of Carboxamide Substitution at the C-1 Position

The carboxamide group at the C-1 position of the isoquinoline nucleus is another crucial feature that dictates the biological activity of this class of compounds. Its ability to participate in hydrogen bonding and its conformational flexibility allow for diverse interactions with biological macromolecules.

The nature of the substituent on the nitrogen atom of the carboxamide group (N-substitution) and the characteristics of the side chain play a significant role in modulating the activity profiles of isoquinoline-1-carboxamide (B73039) derivatives. A study on novel isoquinoline-1-carboxamides revealed that different N-substituents led to varying degrees of anti-inflammatory and anti-migratory activities. nih.gov For example, N-(2-hydroxyphenyl) isoquinoline-1-carboxamide demonstrated potent suppression of pro-inflammatory mediators. nih.gov This suggests that the electronic and steric properties of the N-substituent are critical for target engagement.

| Compound | N-Substituent on Carboxamide | Biological Activity Profile | Reference |

| N-(2-hydroxyphenyl) isoquinoline-1-carboxamide | 2-hydroxyphenyl | Potent anti-inflammatory and anti-migratory effects | nih.gov |

| Unsaturated amide analogs (6b, 6c) | Varies | Active against human non-small lung cancer cell line | nih.gov |

The position of the carboxamide group within the isoquinoline scaffold is a critical determinant of its biological function. The placement at C-1 versus other positions, such as C-3, can lead to vastly different pharmacological properties. The C-1 position is often associated with a range of activities, including antitumor and anti-inflammatory effects. nih.govnih.gov The synthesis of various 1-oxo-3,4-dihydroisoquinoline-4-carboxamides has been explored for the development of novel inhibitors of poly(ADP-ribose) polymerase (PARP), highlighting the therapeutic potential of carboxamides at this position. nih.gov

Comparative SAR Analysis with Related Isoquinoline and Quinoline (B57606) Carboxamide Scaffolds

To better understand the SAR of this compound, it is instructive to compare it with related heterocyclic carboxamide scaffolds.

The quinoline ring system, an isomer of isoquinoline, provides another valuable point of comparison. Quinoline-4-carboxamide derivatives have been extensively studied for their anticancer activity. nih.gov A review of quinoline and quinolone carboxamides highlights that the incorporation of a carboxamide linkage at various positions can enhance pharmacological properties, particularly anticancer potency. nih.gov

Furthermore, 4-aminoquinoline-3-carboxamide analogues have been explored as potential immunomodulators. researchgate.net The SAR studies on these compounds indicate that the nature of the substituents on the quinoline ring and the carboxamide moiety are crucial for their activity. researchgate.net The comparison with these quinoline-based scaffolds reveals common principles in how substituents on the heterocyclic core and the carboxamide group can be modulated to achieve desired biological effects.

| Scaffold | Key SAR Observations | Example Biological Activity | Reference |

| Quinoline-4-carboxamide | Substituents on the quinoline ring and carboxamide are crucial. | Anticancer | nih.gov |

| 4-Aminoquinoline-3-carboxamide | Nature of substituents influences immunomodulatory profile. | Immunomodulator | researchgate.net |

Benzimidazo[2,1-a]isoquinoline (B1203507) Carboxamide Derivatives

The fusion of isoquinoline and benzimidazole (B57391) moieties creates the tetracyclic system known as benzimidazo[2,1-a]isoquinoline, a scaffold that has garnered attention for its significant biological activities, including anticancer properties and inhibition of enzymes like topoisomerase I. researchgate.netmdpi.com Research into this class of compounds has explored how the placement of various substituents on the core structure influences its biological efficacy.

A key area of investigation has been the attachment of carboxamide side chains at different positions on the benzimidazo[2,1-a]isoquinoline ring system to elucidate the structure-activity relationships (SAR). researchgate.netnih.gov In one series of studies, researchers synthesized a range of analogs with carboxamide side chains at the 1-, 6-, 9-, and 11-positions to systematically evaluate the impact of the side chain's location on cytotoxicity. nih.gov

The findings from these studies revealed a clear and critical relationship between the position of the carboxamide group and the compound's antiproliferative activity. researchgate.netnih.gov Derivatives where the carboxamide side chain was attached to one of the terminal rings (A or D), specifically at the 1- and 11-positions, demonstrated noteworthy cytotoxic effects, with IC50 values often below 1 microM. nih.gov In stark contrast, analogs with the carboxamide side chain located on one of the central rings (B or C), such as the 6-carboxamides, were found to be inactive. researchgate.netnih.gov

This positional dependence of the carboxamide group for activity is consistent with SAR patterns observed in other series of tri- and tetracyclic carboxamides. nih.gov The cytotoxic activity of these compounds is thought to be related to their ability to interact with DNA. researchgate.net For instance, the SAR profile of the 1- and 11-carboxamides aligns with crystal structure studies of acridine-4-carboxamides, which are known to bind to DNA. nih.gov

Further validating the potential of this class, the most potent 1-carboxamide (B11826670) derivative from the study demonstrated significant in vivo activity against s.c. colon 38 tumors in murine models, achieving a growth delay of 12 days. researchgate.netnih.gov This underscores the importance of the terminal ring substitution for achieving potent antitumor effects.

The table below summarizes the structure-activity relationship based on the position of the carboxamide side chain on the benzimidazo[2,1-a]isoquinoline scaffold.

| Substitution Position | Ring Location | Cytotoxic Activity | Reference |

| 1-Carboxamide | Terminal | Active (IC50 < 1 µM) | nih.gov, researchgate.net |

| 11-Carboxamide | Terminal | Active (IC50 < 1 µM) | nih.gov, researchgate.net |

| 6-Carboxamide | Central | Inactive | nih.gov, researchgate.net |

| 9-Carboxamide | Central | N/A | nih.gov |

Future Research Directions for 4 Bromoisoquinoline 1 Carboxamide

Development of Greener and More Efficient Synthetic Pathways

The advancement of 4-Bromoisoquinoline-1-carboxamide from a laboratory curiosity to a viable therapeutic candidate hinges on the development of sustainable and efficient synthetic methodologies. Traditional synthetic routes for isoquinoline (B145761) derivatives can be lengthy and often rely on harsh reagents and conditions. numberanalytics.com Future research should prioritize the development of greener alternatives that are both environmentally friendly and economically viable.

Modern synthetic strategies such as transition metal-catalyzed reactions, photoredox catalysis, and electrochemical synthesis offer promising avenues for the efficient construction of the isoquinoline scaffold. rsc.orgnih.gov For instance, palladium-catalyzed aminocarbonylation of 1-haloisoquinolines has been shown to be an effective method for the synthesis of isoquinoline-1-carboxamides. mdpi.comresearchgate.net Investigating the application of such methods to a brominated substrate like this compound could lead to a more streamlined and atom-economical synthesis.

Furthermore, exploring the use of biomass-derived solvents and microwave-assisted synthesis could significantly reduce the environmental impact of the production process. mdpi.comresearchgate.netnih.gov The development of one-pot, multicomponent reactions would also be a major step forward, allowing for the rapid generation of a library of this compound derivatives for further biological evaluation. researchgate.net

Table 1: Comparison of Synthetic Strategies for Isoquinoline Derivatives

| Synthetic Strategy | Advantages | Disadvantages | Potential for this compound |

| Traditional Methods (e.g., Bischler-Napieralski, Pictet-Spengler) | Well-established, predictable outcomes. numberanalytics.com | Often require harsh conditions, multiple steps, and produce significant waste. rsc.org | Foundational, but less desirable for large-scale, green production. |

| Palladium-Catalyzed Aminocarbonylation | High efficiency, mild reaction conditions, good functional group tolerance. mdpi.comresearchgate.net | Requires a pre-functionalized starting material (e.g., 1-iodoisoquinoline). mdpi.com | Highly promising for the final carboxamide installation step. |

| C-H Activation/Functionalization | Atom-economical, allows for direct modification of the isoquinoline core. nih.govnih.gov | Regioselectivity can be a challenge, may require directing groups. nih.gov | A powerful tool for creating diverse analogues. |

| Photoredox/Electrochemical Synthesis | Green, utilizes light or electricity as a reagent, mild conditions. rsc.org | May require specialized equipment, substrate scope can be limited. | An emerging area with high potential for sustainable synthesis. |

| Microwave-Assisted Synthesis | Rapid reaction times, often leads to higher yields. researchgate.net | Scalability can be a concern. | Can significantly accelerate the optimization of reaction conditions. |

Advanced Functionalization Strategies for Enhanced Bioactivity

The bromine atom at the C4 position of this compound is a key handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR). nih.gov Future research should focus on leveraging this functionality to create a diverse library of analogues with improved biological activity and selectivity.

Transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions, are powerful tools for introducing a wide range of substituents at the C4 position. These modifications can profoundly influence the compound's interaction with its biological target. For example, introducing different aryl or heteroaryl groups could enhance π-π stacking interactions within the active site of PARP enzymes. nih.gov

Furthermore, late-stage functionalization techniques, including C-H activation, can be employed to modify other positions on the isoquinoline ring system. nih.govnih.gov This would allow for a more comprehensive exploration of the chemical space around the this compound scaffold, potentially leading to the discovery of derivatives with superior potency and pharmacokinetic properties. A detailed SAR analysis of these new derivatives will be crucial for understanding how different functional groups contribute to their biological effects. nih.gov

Deeper Elucidation of Molecular Mechanisms of Action

While the isoquinoline-1-carboxamide (B73039) scaffold is a known feature of PARP inhibitors, the precise molecular mechanism of action for this compound and its derivatives remains to be elucidated. mdpi.comnih.govnih.govpatsnap.com Future research should aim to identify the specific biological targets of these compounds and to understand how they exert their effects at a molecular level.

The primary mechanism of action for many PARP inhibitors involves competing with the natural substrate, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), at the enzyme's catalytic domain. mdpi.comnih.gov This inhibition of PARP activity prevents the repair of DNA single-strand breaks, which can lead to the formation of more lethal double-strand breaks in cancer cells, a concept known as synthetic lethality. patsnap.com Another important aspect of some PARP inhibitors is their ability to "trap" the PARP enzyme on the DNA, which also contributes to their cytotoxicity. drugtargetreview.com

Biochemical assays should be conducted to determine the inhibitory activity of this compound against different PARP family members, particularly PARP1 and PARP2, which are the most studied in the context of DNA repair. acs.orgresearchgate.net Cellular assays using cancer cell lines with and without DNA repair deficiencies (e.g., BRCA1/2 mutations) will be essential to confirm the synthetic lethal interaction and to assess the compound's anticancer potential. frontiersin.org Further studies could also explore other potential mechanisms, such as the induction of autophagy or effects on other signaling pathways. nih.govresearchgate.net

Integration of Advanced Computational Methods for Rational Design

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, enabling the rational design of new compounds with improved properties. researchgate.netumanitoba.camdpi.commq.edu.au Future research on this compound should fully integrate these in silico methods to guide the design of more potent and selective inhibitors.

Molecular docking studies can be used to predict the binding mode of this compound and its derivatives within the active site of PARP1 and PARP2. nih.govnih.gov These studies can help to rationalize observed SAR and to identify key interactions, such as hydrogen bonds and π-π stacking, that contribute to binding affinity. nih.gov For example, computational models can predict how different substituents at the C4 position might interact with specific amino acid residues in the enzyme's active site. umanitoba.ca

Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the chemical structures of a series of compounds with their biological activities. nih.gov These models can then be used to predict the activity of new, yet-to-be-synthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. Molecular dynamics simulations can provide insights into the dynamic behavior of the ligand-protein complex, helping to assess the stability of the binding interactions over time. mq.edu.au

Expansion of Preclinical Efficacy and Selectivity Studies in Disease Models

Promising in vitro results must be followed by rigorous preclinical evaluation in relevant disease models to assess the therapeutic potential of this compound and its derivatives. nih.govresearchgate.net Future research should focus on a comprehensive preclinical characterization, including efficacy, selectivity, and pharmacokinetic properties.

Initial in vivo studies should be conducted in xenograft models using human cancer cell lines that are known to be sensitive to PARP inhibitors, such as those with BRCA1/2 mutations. nih.govresearchgate.net These studies will determine whether the compounds can inhibit tumor growth in a living organism. It is also important to evaluate the efficacy of these compounds in combination with other anticancer agents, such as chemotherapies or radiation, as PARP inhibitors have been shown to potentiate the effects of these treatments. acs.orgfrontiersin.org

Selectivity is a critical aspect of drug development, as off-target effects can lead to toxicity. The selectivity of new this compound derivatives should be assessed against a panel of other enzymes and receptors to identify any potential liabilities. Furthermore, studies in patient-derived xenograft (PDX) models, which more closely mimic the heterogeneity of human tumors, could provide a more accurate prediction of clinical efficacy. medrxiv.orgmedrxiv.org The ultimate goal of these preclinical studies is to identify a lead candidate with a favorable efficacy and safety profile that can be advanced into clinical trials. tandfonline.com

Table 2: Preclinical Evaluation of Novel Therapeutic Agents

| Study Type | Purpose | Key Parameters | Relevance to this compound |

| In Vitro Assays | Determine biological activity and mechanism of action. | IC50 values, enzyme kinetics, cellular viability. nih.govtandfonline.com | Essential for initial screening and SAR studies. |

| Xenograft Models | Evaluate anti-tumor efficacy in a living organism. | Tumor growth inhibition, survival analysis. nih.govresearchgate.net | A critical step to demonstrate in vivo potential. |

| Combination Studies | Assess synergistic effects with other therapies. | Combination index, potentiation of cytotoxicity. acs.orgfrontiersin.org | Expands the potential clinical applications. |

| Pharmacokinetic Studies | Characterize absorption, distribution, metabolism, and excretion (ADME). | Bioavailability, half-life, clearance. nih.gov | Crucial for determining appropriate dosing regimens. |

| Toxicology Studies | Evaluate the safety profile of the compound. | Maximum tolerated dose, adverse effects. | Necessary for ensuring patient safety in future clinical trials. |

| Patient-Derived Xenograft (PDX) Models | Assess efficacy in a more clinically relevant model. | Response rates in a heterogeneous tumor population. medrxiv.orgmedrxiv.org | Provides a better prediction of clinical outcomes. |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-Bromoisoquinoline-1-carboxamide with high purity?

- Methodological Answer: Synthesis typically involves bromination of isoquinoline precursors followed by carboxamide functionalization. A scalable approach includes using palladium-catalyzed cross-coupling reactions, as demonstrated for analogous brominated quinolines (e.g., Suzuki-Miyaura coupling for introducing aryl groups). Purification via column chromatography with silica gel and recrystallization in ethanol can achieve >95% purity. Reaction conditions (e.g., temperature: 80–100°C, inert atmosphere) and stoichiometric ratios of reagents (e.g., 1:1.2 substrate-to-brominating agent) are critical for yield optimization .

Q. What analytical techniques are essential for characterizing 4-Bromoisoline-1-carboxamide?

- Methodological Answer: Key techniques include:

- NMR Spectroscopy (¹H/¹³C): To confirm molecular structure and substituent positions.

- HPLC : For purity assessment (>95% as per industry standards) .

- Mass Spectrometry (MS) : To verify molecular weight (e.g., MW: ~252.07 g/mol) .

- X-ray Crystallography : For definitive stereochemical analysis when crystalline forms are obtainable.

Q. How should this compound be stored to maintain stability?

- Methodological Answer: Store at 0–6°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent degradation via hydrolysis or bromine displacement. Purity degradation beyond 5% over six months has been observed at room temperature .

Advanced Research Questions

Q. How can researchers resolve contradictory data in spectroscopic analysis of this compound derivatives?

- Methodological Answer: Contradictions (e.g., unexpected NMR splitting or MS fragments) require iterative validation:

Cross-validate with alternative techniques (e.g., IR for functional groups).

Replicate synthesis to rule out batch-specific impurities.

Use computational tools (e.g., DFT simulations) to predict spectra and compare with empirical data.

Contradictions often arise from tautomerism or solvent effects, necessitating controlled experimental conditions .

Q. What experimental design considerations are critical when studying reactivity in cross-coupling reactions?

- Methodological Answer:

- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) for Suzuki couplings, optimized at 1–5 mol% loading.

- Solvent Systems : Use DMF or THF for polar intermediates; ensure anhydrous conditions.

- Temperature Gradients : Screen 60–120°C to balance reaction rate and side-product formation.

- Stoichiometry : Maintain a 1:1.1 ratio of brominated substrate to coupling partner for minimal waste.

Document reaction progress via TLC and isolate intermediates to identify kinetic vs. thermodynamic products .

Q. How can computational modeling predict the reactivity of this compound in drug discovery?

- Methodological Answer:

- Molecular Docking : Simulate binding affinity to target proteins (e.g., kinase inhibitors) using AutoDock Vina.

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to evaluate electrophilic sites for nucleophilic attack.

- MD Simulations : Assess stability in biological membranes (e.g., 100 ns trajectories in GROMACS).

Correlate computational results with experimental IC₅₀ values to validate predictive models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.